Fluperolone acetate
Overview
Description
Fluperolone acetate is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. It is a derivative of fluperolone and is known for its potent anti-inflammatory effects. The molecular formula of this compound is C24H31FO6, and it has a molecular weight of 434.50 .
Scientific Research Applications
Fluperolone acetate has a wide range of scientific research applications:
Biochemical Analysis
Biochemical Properties
Fluperolone acetate plays a significant role in modulating inflammatory responses. It interacts with glucocorticoid receptors, which are a type of nuclear receptor. Upon binding to these receptors, this compound forms a receptor-ligand complex that translocates to the cell nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, influencing the transcription of specific genes involved in inflammation and immune responses .
The compound also interacts with various enzymes and proteins, including histone deacetylases (HDACs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting HDACs, this compound can alter chromatin structure and gene expression. Additionally, it suppresses the activity of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines .
Cellular Effects
This compound exerts profound effects on various cell types, particularly immune cells such as macrophages, lymphocytes, and neutrophils. It reduces the production of pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This suppression leads to a decrease in inflammation and immune response .
In addition to its anti-inflammatory effects, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival, proliferation, and apoptosis. By modulating these pathways, this compound can affect cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding to glucocorticoid receptors. This binding initiates a cascade of events leading to the modulation of gene expression. The receptor-ligand complex interacts with GREs on DNA, promoting or inhibiting the transcription of target genes .
This compound also inhibits the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids. This inhibition reduces the production of eicosanoids, which are mediators of inflammation. Additionally, this compound can induce the expression of anti-inflammatory proteins such as annexin A1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish with prolonged exposure to light and heat. In vitro studies have shown that this compound maintains its anti-inflammatory effects for several hours, but its efficacy may decrease over time due to degradation .
Long-term studies in vivo have demonstrated that chronic use of this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the compound’s impact on gene expression and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, this compound can cause toxicity, including immunosuppression and metabolic disturbances .
Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits. Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but rather increases the risk of adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes hydroxylation and reduction reactions catalyzed by cytochrome P450 enzymes. The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine .
The compound can also influence metabolic pathways by modulating the activity of enzymes involved in glucose and lipid metabolism. For example, this compound can increase gluconeogenesis and lipolysis, leading to elevated blood glucose and free fatty acid levels .
Transport and Distribution
This compound is transported in the bloodstream bound to plasma proteins, primarily albumin and corticosteroid-binding globulin. It is distributed widely throughout the body, with higher concentrations in tissues with abundant glucocorticoid receptors, such as the liver, kidneys, and immune organs .
The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues. This property also facilitates its penetration into cells, where it can exert its effects .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the receptor-ligand complex translocates to the nucleus, where it interacts with DNA to regulate gene expression .
The compound’s subcellular localization is critical for its function, as it needs to access the nucleus to modulate transcription. Additionally, this compound can influence the localization and activity of other proteins, such as transcription factors and co-regulators, further affecting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluperolone acetate involves multiple steps, starting from the basic steroid structureThe synthetic route often involves the use of reagents such as fluorinating agents and acetic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluperolone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing or modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like fluorine gas or N-bromosuccinimide are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Mechanism of Action
Fluperolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its potent anti-inflammatory effects.
Fludrocortisone: A synthetic corticosteroid with both glucocorticoid and mineralocorticoid activity.
Comparison: Fluperolone acetate is unique due to its specific fluorination at the 9th position, which enhances its anti-inflammatory activity while reducing mineralocorticoid effects compared to other glucocorticoids like dexamethasone and prednisolone . Additionally, its acetylation at the 17th and 21st positions contributes to its stability and potency .
Properties
IUPAC Name |
[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPZZKDXAFJLOH-QZIXMDIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895064 | |
Record name | Fluperolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2119-75-7 | |
Record name | Fluperolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2119-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluperolone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002119757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluperolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPEROLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL7Q9DPF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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